

experimental protocol for Bart reaction synthesis of arsonic acids

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Compound of Interest		
Compound Name:	Arsonic acid	
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Application Notes & Protocols

Topic: Experimental Protocol for the Bart Reaction Synthesis of Arsonic Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Bart reaction is a well-established and versatile method for the synthesis of aromatic arsonic acids. This reaction proceeds via the coupling of an aromatic diazonium salt with an alkali metal arsenite, typically in the presence of a copper salt catalyst. The resulting arsonic acids are important intermediates in the synthesis of various organoarsenic compounds, which have applications in medicinal chemistry and materials science. This document provides a detailed experimental protocol for the synthesis of phenylarsonic acid, a representative example of the Bart reaction.

Experimental Protocol: Synthesis of Phenylarsonic Acid

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

Aniline



Concentrated Hydrochloric Acid (sp. gr. 1.19)		
Sodium Nitrite		
• Arsenious Oxide (As ₂ O ₃)		
Anhydrous Sodium Carbonate		
• Crystalline Copper Sulfate (CuSO ₄ ·5H ₂ O)		
• Benzene		
Norite (activated carbon)		
• Ice		
Equipment:		
• 12-L round-bottomed flask		
Mechanical stirrer		
Büchner funnel		
• Filter flask		
• Beakers		
Graduated cylinders		
• Ice bath		
Procedure:		
Part 1: Preparation of Sodium Arsenite Solution		
• In a 12-L round-bottomed flask equipped with a mechanical stirrer, heat 1 L of water to boiling.		



- Add 500 g (4.7 moles) of anhydrous sodium carbonate to the boiling water and stir until dissolved.
- To the hot sodium carbonate solution, add 250 g (1.26 moles) of arsenious oxide and 11 g of crystalline copper sulfate with continuous stirring.
- Once all solids have dissolved, cool the solution to 15°C with stirring, for example, by using a stream of tap water on the exterior of the flask.

Part 2: Preparation of Benzenediazonium Chloride Solution

- In a separate large container, prepare a mixture of 186 g (2 moles) of technical aniline, 400
 cc (4.8 moles) of concentrated hydrochloric acid, and 1 L of water.
- Add crushed ice to this mixture until the total volume is approximately 3 L, ensuring the mixture is well-stirred.
- Slowly add a solution of 145 g (2 moles) of 95% sodium nitrite in 500 cc of water to the aniline mixture over a period of thirty to forty minutes. Maintain vigorous stirring throughout the addition.

Part 3: The Bart Reaction

- Cool the sodium arsenite solution to 0°C in an ice and salt bath.
- Add the freshly prepared benzenediazonium chloride solution to the cold sodium arsenite suspension with stirring over a period of one hour.
- Maintain the reaction temperature below 5°C during the addition.[1]
- Control frothing, which occurs due to the evolution of nitrogen gas, by the occasional addition of a small amount of benzene.[1]
- After the addition is complete, continue stirring for an additional hour.

Part 4: Work-up and Purification

Filter the reaction mixture to remove any solid material that has separated.



- Wash the collected solid with 500 cc of cold water and combine the filtrate and washings.
- Concentrate the combined liquors to a volume of about 1.5 L by heating over a free flame.
- To the hot, concentrated, deep brown solution, add concentrated hydrochloric acid until no more tarry material separates.
- Filter off the tar. Add more hydrochloric acid to the filtrate until a clear, pale yellow solution is obtained after filtering again. It is crucial to remove all the tar at this stage to ensure the purity of the final product.[1]
- Precipitate the phenylarsonic acid by adding 250 cc of concentrated hydrochloric acid.
- Allow the mixture to cool, preferably overnight, then filter the phenylarsonic acid using a Büchner funnel and wash it with 200 cc of cold water.
- For recrystallization, dissolve the light yellow crystals in 500 cc of boiling water, add 20 g of Norite, and filter the hot solution.
- Allow the filtrate to cool, whereupon white crystals of phenylarsonic acid will form.
- Filter the crystals and dry them. The product melts with decomposition at 154–158°C.[1]

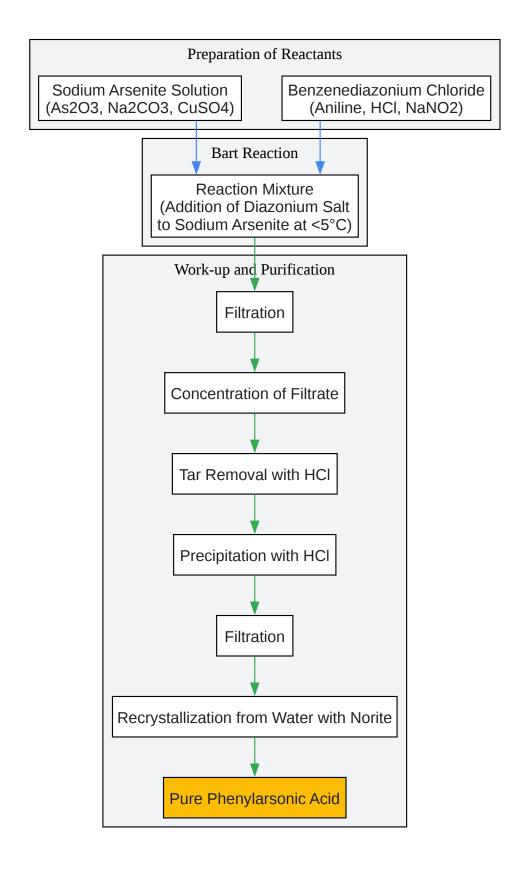
Quantitative Data



Parameter	Value	Reference
Reactants		
Aniline	186 g (2 moles)	[1]
Sodium Nitrite (95%)	145 g (2 moles)	[1]
Arsenious Oxide	250 g (1.26 moles)	[1]
Anhydrous Sodium Carbonate	500 g (4.7 moles)	[1]
Crystalline Copper Sulfate	11 g	[1]
Reaction Conditions		
Diazotization Temperature	Below 5°C	[1]
Bart Reaction Temperature	Below 5°C	[1]
Product		
Phenylarsonic Acid Yield	160–182 g	[1]
Theoretical Yield (%)	39–45%	[1]
Melting Point	154–158°C (decomposes)	[1]

Experimental Workflow





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Caption: Workflow for the synthesis of phenylarsonic acid via the Bart reaction.



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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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